2-Bromo-5-fluorobenzyl acetate is an organic compound characterized by the molecular formula and a molecular weight of 247.06 g/mol. This compound features a benzene ring substituted with bromine and fluorine atoms at the 2 and 5 positions, respectively, along with an acetate functional group. The presence of these halogens and the acetate group imparts unique chemical properties, making it a valuable intermediate in organic synthesis and various industrial applications .
2-Bromo-5-fluorobenzyl acetate exhibits significant biological activity, particularly in biochemical research. It is utilized as a probe in enzyme-catalyzed reactions, assisting in the investigation of various biological pathways. Its interactions at the benzylic position allow it to participate in reactions that are relevant to pharmacokinetics and drug metabolism. Additionally, its unique structure makes it a candidate for studying the mechanisms of action of benzylic compounds in biological systems.
The synthesis of 2-bromo-5-fluorobenzyl acetate typically involves:
2-Bromo-5-fluorobenzyl acetate finds diverse applications across various fields:
Research indicates that 2-bromo-5-fluorobenzyl acetate interacts with various nucleophiles due to its electrophilic nature at the benzylic position. These interactions can lead to significant changes in reactivity profiles when compared to other similar compounds. Studies focusing on its pharmacokinetic properties reveal insights into its metabolic pathways and potential therapeutic applications .
2-Bromo-5-fluorobenzyl acetate is distinguished by its combination of bromine, fluorine, and acetate groups. This unique arrangement confers distinct reactivity that is not present in similar compounds. For instance:
The most widely used route begins with 2-Bromo-5-fluorobenzyl alcohol, itself accessible by sodium borohydride reduction of 2-Bromo-5-fluorobenzaldehyde in ethanol–water at 0–20 degrees Celsius (ninety-nine point eight percent isolated yield) [1]. Acetylation transforms the primary alcohol into the acetate as summarised in Table 1.
| Entry | Catalytic system (full name) | Solvent / medium | Temperature / time | Isolated yield of acetate | Reference |
|---|---|---|---|---|---|
| 1 | Ten percent nickel supported on silicon dioxide | Acetonitrile, reflux | 65 degrees Celsius, three hours | 97 percent, complete selectivity | [2] |
| 2 | Four-dimethylaminopyridine (0.05 equiv) with acetic anhydride | Neat (reagent acts as solvent) | 25 degrees Celsius, < 1 minute | 86 percent (sterically hindered benzyl alcohols) | [3] |
| 3 | Copper(II) perchlorate hexahydrate (0.05 mol percent) | Solvent-free | 70 degrees Celsius, twenty minutes | > 95 percent | [4] |
| 4 | Perchloric acid-activated acetic anhydride (stoichiometric) | Neat | 25 degrees Celsius, five minutes | Quantitative conversion | [5] |
| 5 | Zeolite HX (proton-exchanged zeolite) | 110 degrees Celsius, 1 : 4 acid–alcohol ratio | 720 minutes | 58 percent; 100 percent selectivity | [6] |
When 5-fluorobenzyl acetate is subjected to electrophilic aromatic substitution with molecular bromine or N-Bromosuccinimide in acetic acid, preferential ortho-bromination delivers 2-Bromo-5-fluorobenzyl acetate in seventy-to-eighty percent yield. Visible-light-promoted N-Bromosuccinimide systems accelerate this halogenation and suppress polysubstitution by in-situ formation of molecular bromine [7]. Continuous-flow photoreactors further shorten reaction times from five hours to fifteen minutes while maintaining comparable yields [8].
Key levers for maximising isolated yield include:
Palladium(0) catalysts enable late-stage functionalisation of 2-Bromo-5-fluorobenzyl acetate. Grignard formation from 2-Bromo-5-fluorobenzyl bromide followed by palladium-catalysed cross-coupling gives the acetate after in-situ acetylation, with overall yields exceeding sixty percent on multigram scale [10]. Sonogashira coupling of 2-Bromo-5-fluorobenzyl alcohol followed by one-pot acetylation offers a modular route to alkynylated analogues before ester formation [11].
Tetra-n-butylammonium bromide-mediated acetylation proceeds under biphasic conditions (water–toluene), affording ninety-five percent yield within thirty minutes while enabling catalyst recovery by simple phase separation [4]. Such protocols are attractive for laboratories lacking inert-gas capability because they tolerate atmospheric conditions.
A silica monolith impregnated with twelve-tungstosilicic acid enables solvent-free, room-temperature acetylation of benzyl alcohols in a continuous-flow microreactor. Residence times of three minutes deliver full conversion, reducing waste acetic anhydride by thirty percent relative to batch operation [12]. Catalyst- and solvent-free acetylation under ball-milling conditions has also been reported; although conversion of benzyl alcohol reaches only sixty-three percent after twenty-four hours, the absence of solvent eliminates volatile organic compound emissions [13].
Side-chain bromination of alkylbenzenes under radical conditions is routinely performed in stirred-tank reactors using N-Bromosuccinimide and azobisisobutyronitrile initiator. Replacing toxic carbon tetrachloride with cyclohexane as solvent, as described in a large-scale patent for pharmaceutical intermediates, improves occupational safety without compromising throughput [14]. For acetylation, fixed-bed flow reactors packed with nickel on silicon dioxide withstand space velocities up to one point two kilograms per litre per hour while preserving more than ninety-five percent steady-state conversion for seventy-two hours [15].
Statistical design-of-experiments reveals that keeping the molar ratio of acetic anhydride to alcohol at one point five and maintaining water content below five hundred parts per million minimise hydrolytic loss of product. Continuous removal of acetic acid by in-line distillation raises isolated yield from ninety-two percent to ninety-six percent on a fifty-kilogram campaign [15].
Industrial lots are released only after:
These orthogonal methods detect positional isomers below one percent, ensuring compliance with International Council for Harmonisation Q3A impurity thresholds.
| Parameter | Specification | Method | Reference |
|---|---|---|---|
| Assay (w/w) | ≥ 98 percent | High-performance liquid chromatography | [16] |
| Isomeric purity | Ortho-bromo meta-fluoro ≥ 99 percent | Gas chromatography–mass spectrometry | [17] |
| Water content | ≤ 0.05 percent | Karl Fischer titration | [15] |
| Residual nickel | ≤ 20 parts per million | Inductively coupled plasma mass spectrometry | [2] |
| Melting point | Ninety-one to ninety-four degrees Celsius | Differential scanning calorimetry | [16] |